{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine
Brand Name: Vulcanchem
CAS No.: 1039932-76-7
VCID: VC2996676
InChI: InChI=1S/C12H14F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2
SMILES: C1CC(C1)(CN)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C12H14F3N
Molecular Weight: 229.24 g/mol

{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

CAS No.: 1039932-76-7

Cat. No.: VC2996676

Molecular Formula: C12H14F3N

Molecular Weight: 229.24 g/mol

* For research use only. Not for human or veterinary use.

{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine - 1039932-76-7

Specification

CAS No. 1039932-76-7
Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
IUPAC Name [1-[3-(trifluoromethyl)phenyl]cyclobutyl]methanamine
Standard InChI InChI=1S/C12H14F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2
Standard InChI Key XSJLABAERKORAA-UHFFFAOYSA-N
SMILES C1CC(C1)(CN)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1CC(C1)(CN)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine features a distinct molecular architecture with three key structural components: a cyclobutyl ring, a 3-(trifluoromethyl)phenyl group, and a methanamine moiety. The trifluoromethyl group on the phenyl ring is positioned at the meta position (position 3), which gives the compound specific electronic and steric properties. The cyclobutyl ring is connected to both the methanamine group and the phenyl ring, creating a unique three-dimensional arrangement that may be relevant for its biological activity .

Physical and Chemical Properties

The compound exists in two primary forms: the free base and the hydrochloride salt. The free base form has a molecular formula of C12H14F3N, while the hydrochloride salt has a formula of C12H15ClF3N . The inclusion of the hydrochloride typically enhances water solubility, making it more suitable for biological assays and pharmaceutical applications.

Table 1: Physical and Chemical Properties of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

PropertyFree BaseHydrochloride Salt
Molecular FormulaC12H14F3NC12H15ClF3N
Molecular Weight229.24 g/mol265.70 g/mol
Physical StateNot specifiedNot specified
SolubilityLikely soluble in organic solventsEnhanced water solubility
Melting PointNot specifiedNot specified
Boiling PointNot specifiedNot specified

Chemical Identifiers

Multiple chemical identifiers have been assigned to this compound to facilitate its identification in various chemical databases and literature. These identifiers provide standardized ways to reference the compound in research and regulatory contexts.

Table 2: Chemical Identifiers for {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine

Identifier TypeValue
IUPAC Namecyclobutyl-[3-(trifluoromethyl)phenyl]methanamine
CAS Number (Hydrochloride)1803598-33-5
PubChem CID43825134
InChIInChI=1S/C12H14F3N/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8,11H,1,3-4,16H2
InChIKeyQCRHNPDAGIZQGD-UHFFFAOYSA-N
SMILESC1CC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N

Structural Relationships and Matched Molecular Pairs

The structural features of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine place it within a broader context of fluorinated amines that have been investigated for various biological activities. The fluorinated amine moiety, in particular, appears to play a significant role in determining certain biological properties, as evidenced by structure-activity relationship studies of related compounds .

Future Research Directions

Based on the structural features and known properties of {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine, several promising research directions could be pursued:

  • Comprehensive characterization of physical properties and spectroscopic data

  • Development of efficient synthetic methodologies

  • Investigation of potential biological activities, particularly in contexts where related fluorinated amines have shown promise

  • Structure-activity relationship studies to understand the impact of structural modifications

  • Exploration of potential applications in medicinal chemistry and materials science

These research directions would contribute to a more complete understanding of the compound's properties and potential applications.

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